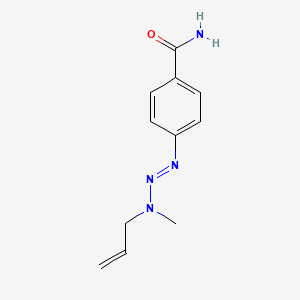

p-(3-Allyl-3-methyl-1-triazeno)benzamide

Description

p-(3-Allyl-3-methyl-1-triazeno)benzamide is a benzamide derivative characterized by a triazeno group (N=N–N) substituted with an allyl and methyl group at the 3-position of the benzene ring. Benzamides are a versatile class of compounds with applications ranging from enzyme inhibition to receptor modulation, often influenced by substituents on the aromatic ring or amide group. The triazeno moiety in this compound introduces distinct electronic and steric properties, which may impact its reactivity, stability, and biological interactions compared to other benzamide derivatives.

Properties

CAS No. |

66974-73-0 |

|---|---|

Molecular Formula |

C11H14N4O |

Molecular Weight |

218.26 g/mol |

IUPAC Name |

4-[[methyl(prop-2-enyl)amino]diazenyl]benzamide |

InChI |

InChI=1S/C11H14N4O/c1-3-8-15(2)14-13-10-6-4-9(5-7-10)11(12)16/h3-7H,1,8H2,2H3,(H2,12,16) |

InChI Key |

KHOKERCIFUVQPA-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC=C)N=NC1=CC=C(C=C1)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Impact on Bioactivity

- This contrasts with non-electrophilic substituents like acyl or sulfamoyl groups in other benzamides .

- Fluorination vs. Triazeno: Fluorinated adamantane benzamides exhibit enhanced metabolic stability by blocking oxidation at bridgehead carbons . The triazeno group’s stability under physiological conditions remains uncharacterized but may be prone to hydrolysis or rearrangement.

Target Specificity

- Enzyme vs. Receptor Targeting: While Pfizer’s P2X7 antagonists rely on benzamide-backbone similarity to BzATP for receptor binding , PCAF HAT inhibitors depend on 2-acylamino side chains for enzyme inhibition . The triazeno compound’s target is unclear but could hypothetically interact with redox-sensitive pathways.

Metabolic and Structural Challenges

- Ortho-Substitution Effects: Benzamides with ortho-substitutions (e.g., tebufenozide) resist enzymatic hydrolysis due to steric hindrance . The triazeno group’s para-position may avoid such steric issues but could introduce electronic destabilization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.